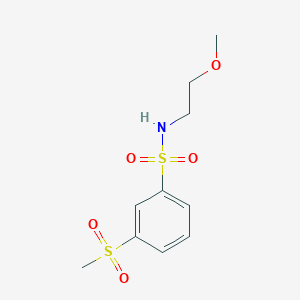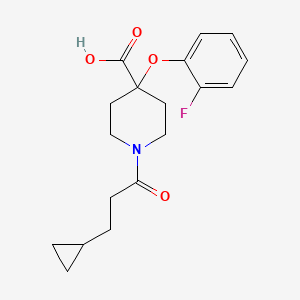
N-(2-methoxyethyl)-3-(methylsulfonyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxyethyl)-3-(methylsulfonyl)benzenesulfonamide, also known as MMSB, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. MMSB is a sulfonamide derivative that has been synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction.
Mecanismo De Acción
The mechanism of action of N-(2-methoxyethyl)-3-(methylsulfonyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound may act as a histone deacetylase inhibitor, which can lead to the regulation of gene expression. This compound has also been found to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. This compound has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. This compound has also been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. This compound has also been found to reduce the activity of carbonic anhydrase, which can lead to the regulation of pH in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-methoxyethyl)-3-(methylsulfonyl)benzenesulfonamide has various advantages and limitations for lab experiments. This compound is a relatively stable compound that can be easily synthesized using various methods. This compound has also been found to have low toxicity in vitro. However, this compound has limited solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are various future directions for the study of N-(2-methoxyethyl)-3-(methylsulfonyl)benzenesulfonamide. This compound could be further studied for its potential therapeutic applications in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound could also be further studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, the synthesis method of this compound could be further optimized to improve its solubility in water and increase its potency.
Métodos De Síntesis
N-(2-methoxyethyl)-3-(methylsulfonyl)benzenesulfonamide can be synthesized using various methods, including the Buchwald-Hartwig coupling reaction and the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction. The Buchwald-Hartwig coupling reaction involves the reaction of an aryl halide with an amine in the presence of a palladium catalyst and a base. The Pd-catalyzed Suzuki-Miyaura cross-coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Aplicaciones Científicas De Investigación
N-(2-methoxyethyl)-3-(methylsulfonyl)benzenesulfonamide has been studied for its potential therapeutic applications in various scientific research studies. This compound has been found to have anti-inflammatory and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2-methoxyethyl)-3-methylsulfonylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO5S2/c1-16-7-6-11-18(14,15)10-5-3-4-9(8-10)17(2,12)13/h3-5,8,11H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLRDUKRGCQUKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(6-bromo-1,3-benzodioxol-5-yl)vinyl]quinoline](/img/structure/B5346050.png)
![7-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-N,N-dimethyl-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5346051.png)


![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]-2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5346057.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]-2-methylpropanamide](/img/structure/B5346060.png)
![7-acetyl-N~4~-[(5-cyclopropyl-1H-pyrazol-3-yl)methyl]-N~2~,N~2~,N~4~-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4-diamine](/img/structure/B5346079.png)
![N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346099.png)

![1-methyl-N-{[4-(4-methylphenyl)-5-pyridin-2-yl-1H-imidazol-2-yl]methyl}piperidine-2-carboxamide](/img/structure/B5346105.png)
![3-(5-chloro-2-methoxyphenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5346120.png)
![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1-naphthylacetamide](/img/structure/B5346127.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide](/img/structure/B5346134.png)
